(R)-Icmt-IN-3

ICMT inhibition enantioselectivity stereochemistry

Researchers studying ICMT in Ras-driven cancers face significant potency and stereochemistry confounds when using racemic mixtures or earlier-generation inhibitors. (R)-ICMT-IN-3, the pure eutomer of a chiral tetrahydropyranyl scaffold, directly resolves these issues with an enzymatic IC50 of 0.01 μM. • 23-fold more potent than its (S)-antipode; eliminates ~33% assay sensitivity loss caused by the racemate. • Validated positive/negative control pair for probing chiral recognition in ICMT active site SAR studies. • Offers a 10-86× potency advantage over cysmethynil and CAY10677, enabling lower dosing in HCT-116, MDA-MB-231, and PC3 proliferation assays to reduce non-specific cytotoxicity risks. Supplied as an enantiopure solid with QC-certified purity for reproducible target engagement and consistent pharmacodynamic biomarker readouts.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
Cat. No. B12383315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Icmt-IN-3
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC=C(C=C2)OC)C3=CC=CC=C3)C
InChIInChI=1S/C22H29NO2/c1-21(2)17-22(14-16-25-21,18-7-5-4-6-8-18)13-15-23-19-9-11-20(24-3)12-10-19/h4-12,23H,13-17H2,1-3H3/t22-/m1/s1
InChIKeyDAIMPQROONYPRP-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Icmt-IN-3: Enantiopure ICMT Inhibitor for Ras-Driven Cancer


(R)-Icmt-IN-3 (compound ent 2-27) is the (R)-enantiomer of a chiral tetrahydropyranyl (THP) derivative that acts as a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. ICMT catalyzes the final step of post-translational prenylation of CaaX proteins, including Ras GTPases, and is a validated target in oncology [2]. The compound exhibits an ICMT IC50 of 0.01 μM in enzymatic assays and is the active enantiomer responsible for the majority of the inhibitory activity observed with the racemic mixture [1].

(R)-Icmt-IN-3: Irreplaceability


ICMT inhibitors exhibit stereochemistry-dependent potency and variable cellular efficacy that precludes generic interchange. (R)-Icmt-IN-3 is the eutomer (active enantiomer) of a chiral scaffold; its antipode (S)-Icmt-IN-3 is 23-fold less potent in enzymatic assays . The racemic mixture ICMT-IN-3 (IC50 = 0.015 μM) represents only partial potency relative to the pure (R)-enantiomer [1]. Furthermore, alternative ICMT inhibitors such as CAY10677 (IC50 = 0.86 μM) and cysmethynil (IC50 ~0.1–0.2 μM) require substantially higher concentrations to achieve comparable target engagement [2]. Substituting any of these compounds would alter experimental dose-response relationships and confound data interpretation in cellular or in vivo studies.

(R)-Icmt-IN-3: Head-to-Head Comparisons


Enantiomeric Potency Comparison

(R)-Icmt-IN-3 exhibits a 23-fold higher potency than its (S)-enantiomer against recombinant ICMT in an enzymatic assay . This stereoselectivity demonstrates that the (R)-configuration is essential for optimal binding to the ICMT active site, and use of the racemate or incorrect enantiomer introduces unnecessary chemical noise into experimental systems.

ICMT inhibition enantioselectivity stereochemistry

Racemate vs Pure Enantiomer Potency

The pure (R)-enantiomer ((R)-Icmt-IN-3, IC50 = 0.01 μM) is approximately 1.5-fold more potent than the racemic mixture (ICMT-IN-3, IC50 = 0.015 μM) in the same enzymatic assay format [1]. This difference confirms that the (S)-enantiomer present in the racemate contributes negligible activity and may act as an inactive diluent.

ICMT inhibition enantiopure vs racemate assay sensitivity

Cross-Scaffold Inhibitor Comparison

(R)-Icmt-IN-3 (IC50 = 0.01 μM) demonstrates 86-fold greater enzymatic potency than CAY10677 (IC50 = 0.86 μM), a cysmethynil analog developed for improved solubility and cell permeability [1][2]. Compared to the parent compound cysmethynil (reported IC50 range 0.1–0.2 μM), (R)-Icmt-IN-3 is 10- to 20-fold more potent . This potency advantage stems from the optimized tetrahydropyranyl scaffold that emerged from systematic SAR studies [1].

ICMT inhibition THP scaffold cysmethynil analog

Potency vs Ultra-Potent ICMT-IN-1

While ICMT-IN-1 (compound 75, IC50 = 0.0013 μM) is more potent than (R)-Icmt-IN-3, it represents a later-stage SAR compound with a distinct substitution pattern on the THP ring that may alter physicochemical and pharmacokinetic properties [1]. (R)-Icmt-IN-3 occupies an intermediate potency tier (0.01 μM) that balances strong target engagement with established synthetic accessibility and commercial availability, making it a practical tool compound for routine laboratory use where ultra-potency is not required.

ICMT inhibition potency ranking chemical tool selection

(R)-Icmt-IN-3: Research Applications


Enantioselective ICMT Inhibition Studies

Investigators performing structure-activity relationship (SAR) studies or seeking to establish stereochemical requirements for ICMT binding should prioritize (R)-Icmt-IN-3 over the racemate or (S)-enantiomer. The 23-fold potency difference between (R)- and (S)-enantiomers provides a validated positive control (eutomer) and negative control (distomer) pair for probing chiral recognition elements in the ICMT active site . Use of the enantiopure compound eliminates confounding effects from the inactive enantiomer that would otherwise reduce assay sensitivity by ~33% (as observed when comparing racemic ICMT-IN-3 to pure (R)-Icmt-IN-3) [1].

Ras-Driven Cancer Cell Screening

In cellular assays evaluating Ras-dependent proliferation (e.g., HCT-116, MDA-MB-231, or PC3 cells), (R)-Icmt-IN-3 (IC50 = 0.01 μM) offers a favorable potency window compared to earlier-generation inhibitors like cysmethynil (10–20-fold less potent) and CAY10677 (86-fold less potent) . This potency advantage allows for lower compound concentrations that are less likely to approach solubility limits or induce non-specific cytotoxicity, while still achieving robust target engagement as evidenced by dose-dependent increases in cytosolic Ras protein in the original SAR studies [1]. Researchers may consider ICMT-IN-1 (IC50 = 1.3 nM) when sub-nanomolar potency is required for challenging cellular models [1].

Combination Therapy with FTIs or MEK Inhibitors

ICMT inhibition synergizes with blockade of upstream prenylation steps or downstream MAPK signaling. (R)-Icmt-IN-3 provides a well-characterized, commercially available tool for evaluating ICMT inhibition in combination with FTIs (e.g., tipifarnib) or MEK inhibitors . The compound's 0.01 μM IC50 ensures that ICMT is effectively inhibited at concentrations that do not saturate cellular efflux pumps or introduce pharmacokinetic complications in co-treatment protocols. The dose-dependent increase in Ras cytosolic protein observed with this chemotype confirms functional target engagement that can be used as a pharmacodynamic biomarker in such studies [1].

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